molecular formula C6H5NO2 B1456415 Picolinic-D4 acid CAS No. 284487-61-2

Picolinic-D4 acid

Cat. No. B1456415
M. Wt: 127.13 g/mol
InChI Key: SIOXPEMLGUPBBT-RHQRLBAQSA-N
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Description

Picolinic-D4 acid, also known as 2-Pyridine-d4-carboxylic acid, is a compound with the empirical formula C6D4HNO2 . It has a molecular weight of 127.13 . This compound is a deuterated version of picolinic acid, where four hydrogen atoms are replaced by deuterium .


Molecular Structure Analysis

The molecular structure of Picolinic-D4 acid is similar to that of Picolinic acid, with the difference being the replacement of four hydrogen atoms with deuterium . The SMILES string representation of its structure is [2H]c1nc(c([2H])c([2H])c1[2H])C(O)=O .


Physical And Chemical Properties Analysis

Picolinic-D4 acid is a solid substance with a melting point of 139-142 °C . .

Scientific Research Applications

  • Antimicrobial Activities and DNA Interactions :

    • Picolinic acid derivatives, including 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, have been characterized for their antibacterial and antifungal activities. They exhibit significant activity against both Gram-positive and Gram-negative bacteria. The DNA interactions of these compounds were also analyzed through molecular docking simulations, revealing notable interactions with DNA (Ö. Tamer et al., 2018).
  • Applications in Organic Light-Emitting Diodes (OLEDs) :

    • Picolinic acid is used in the synthesis of iridium(III) complexes for blue phosphorescent organic light-emitting diodes (PhOLEDs). These complexes demonstrate high thermal stability, good photoluminescence, and high efficiency, making them suitable for use in PhOLEDs (Woosum Cho et al., 2014).
  • Chromatographic Separation of Metal Ions :

    • Picolinic acid is utilized as a chelating agent in reversed-phase liquid chromatography for the separation of various metal ions, including manganese(II), copper(II), nickel(II), and others. This process has demonstrated effectiveness in sensitive UV detection of metal complexes (P. Nesterenko et al., 1994).
  • Photophysical Properties and Sensitizers :

    • Picolinic acid derivatives, specifically 6-phosphoryl picolinic acids, have been synthesized and used as europium and terbium sensitizers. These compounds exhibit emissions in the millisecond range and are used to study photophysical properties (J. Andres et al., 2011).
  • Gene Expression Regulation :

    • Picolinic acid, as a catabolite of L-tryptophan, plays a role in the co-stimulatory induction of tumoricidal activity and production of reactive nitrogen intermediates in murine macrophages. It affects nitric-oxide synthase (NOS) expression at the gene level in macrophages, indicating its importance in molecular biology and gene expression studies (G. Melillo et al., 1994).
  • Biodegradation Studies :

    • Picolinic acid is involved in studies related to the biodegradation of pollutants. For instance, its derivative, 5-chloro-2-picolinic acid, has been studied for its degradation by bacteria, which is significant in environmental bioremediation applications (Zhiqiang Wu et al., 2017).
  • Mass Spectrometry Matrix for Biomolecules :

    • Picolinic acid is a useful matrix in matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry for oligonucleotides, proteins, and tRNA, showing effectiveness in the analysis of biomolecules (K. Tang et al., 1994).
  • Thermodynamic Studies in Nuclear Waste Repositories :

    • The study of the complexation of picolinate with neptunium(V) at elevated temperatures is important for predicting the migration behavior of radioactive elements in nuclear waste repositories, highlighting its role in nuclear chemistry (Zhicheng Zhang et al., 2015).

Safety And Hazards

Picolinic-D4 acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

3,4,5,6-tetradeuteriopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOXPEMLGUPBBT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745727
Record name (~2~H_4_)Pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinic-D4 acid

CAS RN

284487-61-2
Record name (~2~H_4_)Pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-61-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S KARAKAWA, R NISHIMOTO, M HARADA… - …, 2019 - jstage.jst.go.jp
… Kynurenic- 3,5,6,7,8-d5 acid (KA-IS), 5-hydroxyindole-3-acetic acid- 13C6 (5HIAA-IS), and 2-picolinic-d4 acid (PA-IS) were purchased from Medical Isotopes (Pelham, NH, USA). Indole-…
Number of citations: 11 www.jstage.jst.go.jp
AL Bjørke-Monsen, K Varsi, ST Sakkestad, A Ulvik… - Scientific Reports, 2023 - nature.com
… on LC–MS/MS 45 , using multiple reaction monitoring (MRM) in the positive mode, recoding the ion pairs 124 m/z–78 m/z for picolinic acid and 128 m/z–88 m/z for picolinic-d4 acid (…
Number of citations: 6 www.nature.com
L Dong, Y Ma, CY Chen, L Shen, W Sun, G Cui… - Journal of Fungi, 2022 - mdpi.com
The rice blast fungus Magnaporthe oryzae has been known to produce the phytohormone auxin/IAA from its hyphae and conidia, but the detailed biological function and biosynthesis …
Number of citations: 8 www.mdpi.com
JD Diedrich, R Gonzalez-Pons, HCD Medeiros… - Biochemical …, 2023 - Elsevier
Anti-hormone therapies are not efficacious for reducing the incidence of triple negative breast cancer (TNBC), which lacks both estrogen and progesterone receptors. While the etiology …
Number of citations: 2 www.sciencedirect.com
AL Bjørke-Monsen, K Varsi, A Ulvik, ST Sakkestad… - Biomolecules, 2023 - mdpi.com
… based on LC-MS/MS [9] using multiple reaction monitoring (MRM) in the positive mode, recoding the ion pairs 124 m/z-78 m/z for picolinic acid and 128 m/z-88 m/z for picolinic-d4 acid (…
Number of citations: 8 www.mdpi.com
S Illescas, Y Diaz‐Osorio, A Serradell… - Journal of Inherited …, 2023 - Wiley Online Library
… Aldrich); serotonin hydrochloride, kynurenine-d4 trifluoroacetic acid salt, D-tryptophan-d5, 5-hydroxyindole-3-acetic acid-d2 (5HIAA-d2), serotonin-d4 hydrochloride, 2-picolinic-d4 acid, …
Number of citations: 3 onlinelibrary.wiley.com

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